molecular formula C14H23N B13273259 [(4-Ethylphenyl)methyl](3-methylbutyl)amine

[(4-Ethylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B13273259
M. Wt: 205.34 g/mol
InChI Key: BZOJQAVEPFIHGR-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes an ethyl-substituted phenyl ring and a methyl-substituted butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Ethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

(4-Ethylphenyl)methylamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(4-Ethylphenyl)methylamine can be compared with other similar compounds, such as:

  • Butyl [(4-ethylphenyl)methyl]amine hydrochloride
  • Benzyl (3-methylbutyl)amine hydrochloride
  • (Cyclopropylmethyl) (4-ethylphenyl)methylamine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications. (4-Ethylphenyl)methylamine is unique due to its specific combination of an ethyl-substituted phenyl ring and a methyl-substituted butyl chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-4-13-5-7-14(8-6-13)11-15-10-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3

InChI Key

BZOJQAVEPFIHGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC(C)C

Origin of Product

United States

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